2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-3-20-23-24-21(27-20)18-12-15-8-4-5-10-17(15)25(18)13-19(26)22-16-9-6-7-14(2)11-16/h4-12H,3,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNIUBBKBBRFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Indole Synthesis: The indole nucleus can be constructed via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound lies in its potential as an anticancer agent . Preliminary studies indicate that it may inhibit critical enzymes involved in cancer cell proliferation, such as tyrosine kinases. This inhibition can lead to reduced growth and increased apoptosis in malignant cells.
Case Study: Anticancer Activity
A study by Abdelrehim et al. demonstrated that derivatives of oxadiazole exhibited moderate cytotoxic activity against colon carcinoma cell lines (HCT-116). The following table summarizes the findings:
| Compound | Concentration (μg/mL) | Cell Viability (%) |
|---|---|---|
| 2-[2-(5-Ethyl-Oxadiazol)] | 50 | 18.17 |
| Vinblastine (Standard) | 50 | 13.31 |
This data suggests that compounds similar to this one can significantly reduce cell viability at specific concentrations.
Antimicrobial Properties
The compound is also being explored for its antimicrobial and antifungal properties . Its unique structure may allow it to interact with biological membranes or specific microbial targets, making it a candidate for developing new antibiotics.
Research Insight
Studies have shown that oxadiazole derivatives can exhibit activity against various bacterial strains, indicating a potential for further exploration in antibiotic development.
Material Science
In addition to its biological applications, the compound's electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs) . The presence of the indole and oxadiazole rings contributes to its electronic characteristics, which are beneficial in material science applications.
Mechanism of Action
The mechanism of action of 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors, modulating their activity, while the oxadiazole ring may inhibit specific enzymes by interacting with their active sites . These interactions can lead to a range of biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Structural Analogs with Variations in Aromatic Substitution
Several analogs differ in the substituent on the phenyl ring of the acetamide group:
- N-(2-Methylphenyl) analog (8e) : Exhibits a brown-gray amorphous powder with a melting point of 155°C and molecular weight 378 g/mol .
- N-(4-Methylphenyl) analog (8g) : Light brown amorphous powder with a lower melting point (142°C), suggesting reduced crystallinity compared to the 3-methyl derivative .
- N-(3-Methylphenyl) analog (target compound) : The meta-methyl group may optimize steric and electronic interactions with target receptors compared to ortho- or para-substituted analogs .
Table 1: Physical Properties of Acetamide Analogs
| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| Target Compound | Not reported | ~378 (estimated) | 3-Methylphenyl |
| 8e (2-Methylphenyl) | 155 | 378 | 2-Methylphenyl |
| 8g (4-Methylphenyl) | 142 | 378 | 4-Methylphenyl |
Analogs with Modified Heterocyclic Cores
- Benzofuran–Oxadiazole Hybrids (2a–2b) : Replace indole with benzofuran, showing potent antimicrobial activity. For example, 2a (N-(3-chlorophenyl)) and 2b (N-(4-methoxyphenyl)) highlight the role of electron-withdrawing vs. electron-donating substituents in modulating activity .
- Pyrazine-Linked Oxadiazole (4) : Features a pyrazine ring instead of indole, synthesized via S-alkylation. This compound’s regioselectivity underscores the importance of reaction conditions in heterocyclic functionalization .
Pharmacological Activity Comparisons
- Anticancer Potential: Indole-oxadiazole derivatives (e.g., 2a–i in ) demonstrate in vitro anticancer activity, likely due to hydrogen bonding between the oxadiazole ring and cellular receptors . The ethyl group in the target compound may enhance membrane permeability compared to bulkier substituents (e.g., diphenylmethyl in ) .
- Antioxidant and Antimicrobial Profiles: Compounds like (E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) show antioxidant properties via oxime functional groups, whereas benzofuran hybrids prioritize antimicrobial effects .
Biological Activity
The compound 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide is a heterocyclic organic molecule that incorporates both indole and oxadiazole moieties. These structural features are associated with a wide range of biological activities, making this compound a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features:
- An indole ring , which is prevalent in many natural products and pharmaceuticals.
- A 5-ethyl-1,3,4-oxadiazole ring , known for its diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Key mechanisms include:
- Inhibition of Enzymes : The oxadiazole moiety is known to inhibit enzymes involved in cancer cell proliferation, such as tyrosine kinases and histone deacetylases (HDAC) .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, potentially through disruption of bacterial cell wall synthesis or inhibition of biofilm formation .
Anticancer Activity
Research indicates that compounds containing the oxadiazole scaffold exhibit potent anticancer properties. For instance:
- Cytotoxicity : Studies have shown that derivatives based on the oxadiazole structure can selectively target cancer cells while sparing normal cells .
- Mechanisms : These compounds often target specific enzymes associated with cancer progression, such as thymidylate synthase and telomerase .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial effects:
- Minimum Inhibitory Concentration (MIC) : In vitro studies report MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens .
- Biofilm Inhibition : It effectively inhibits biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 1,3,4-Oxadiazole Derivatives | Contains oxadiazole | Anticancer, antimicrobial |
| Indole Derivatives | Contains indole | Antidepressant, anti-inflammatory |
| This compound | Combines both moieties | Enhanced anticancer and antimicrobial activities |
Case Studies
- Anticancer Efficacy : A study on the anticancer effects of similar oxadiazole derivatives demonstrated high cytotoxicity against various cancer cell lines. The compounds effectively inhibited tumor growth in vivo models .
- Antimicrobial Evaluation : Another investigation highlighted the synergistic effects of this compound when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
